[2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate
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Overview
Description
[2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethylsulfonyloxy group, which imparts distinct reactivity and stability characteristics, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuro[2,3-d][1,3]dioxole ring: This can be achieved through cyclization reactions involving appropriate diol and epoxide intermediates.
Introduction of the trifluoromethylsulfonyloxy group: This step often involves the use of trifluoromethanesulfonic anhydride (Tf2O) under controlled conditions to ensure selective sulfonylation.
Esterification with 4-methylbenzoic acid: The final step involves esterification, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the desired ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the ester linkage, converting it to the corresponding alcohol.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).
Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethylsulfonyloxy groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and the role of specific functional groups in biochemical pathways.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceutical agents. The trifluoromethylsulfonyloxy group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a valuable moiety in drug design.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of [2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate
- [2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-chlorobenzoate
Uniqueness
The uniqueness of [2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate lies in its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the trifluoromethylsulfonyloxy group is particularly noteworthy, as it enhances the compound’s chemical properties, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C17H19F3O8S |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[2,2-dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C17H19F3O8S/c1-9-4-6-10(7-5-9)14(21)24-8-11-12(28-29(22,23)17(18,19)20)13-15(25-11)27-16(2,3)26-13/h4-7,11-13,15H,8H2,1-3H3 |
InChI Key |
HWQFGEIQOJHZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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